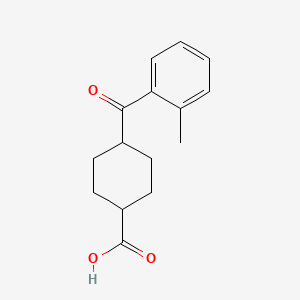

cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Description

cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane-1-carboxylic acid derivative featuring a 2-methylbenzoyl substituent at the cis-4 position of the cyclohexane ring. Its molecular formula is C₁₅H₁₈O₃, with a calculated molecular weight of 246.3 g/mol.

Properties

IUPAC Name |

4-(2-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITPEVSEKLINBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 4-(2-Methylbenzoyl)cyclohexane.

Hydrolysis: The resulting product is then subjected to hydrolysis under acidic or basic conditions to introduce the carboxylic acid group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then react with nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), nucleophiles

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Acyl chlorides, esters, amides

Scientific Research Applications

cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, such as its use in drug development or chemical synthesis.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The cis-4 configuration ensures spatial proximity of the benzoyl group to the carboxylic acid, influencing intramolecular interactions and crystal packing .

- Electronic Properties :

- Electron-donating groups (e.g., methoxy in ) decrease acidity of the carboxylic acid (higher pKa) compared to electron-withdrawing groups (e.g., bromo in ), which increase acidity.

- Fluorinated derivatives (e.g., ) exhibit unique polarity and lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug candidates.

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., ) show improved aqueous solubility compared to hydrophobic methyl or bromo derivatives.

- Melting Points : Steric bulk from substituents like 3,4-dimethylbenzoyl () correlates with higher melting points due to tighter crystal lattice packing.

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Synthetic Challenges : Cis/trans isomerism requires precise stereocontrol during synthesis, often achieved via catalytic hydrogenation or chiral auxiliaries .

Biological Activity

Cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group. This configuration influences its reactivity and biological interactions.

Chemical Formula: C13H14O3

Molecular Weight: 218.25 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anti-inflammatory and analgesic effects.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, contributing to reduced inflammation in biological models.

- Antioxidant Properties: It has shown promise in scavenging free radicals, which may protect cells from oxidative stress.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common pathogens including E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation, the administration of this compound resulted in a marked reduction of paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

Study 3: Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity with an IC50 value of approximately 30 µM.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclohexane Ring: Starting from cyclohexanone derivatives.

- Benzoylation Reaction: Introduction of the 2-methylbenzoyl group through Friedel-Crafts acylation.

- Carboxylation: Conversion to the carboxylic acid form via hydrolysis or other methods.

Data Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 50 - 100 µg/mL | Study 1 |

| Anti-inflammatory | Reduced paw edema | Study 2 |

| Antioxidant | IC50: ~30 µM | Study 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.